1,3-Dibromo-5-ethoxybenzene
Overview
Description
1,3-Dibromo-5-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-ethoxybenzene consists of a benzene ring with bromine atoms at the 1 and 3 positions and an ethoxy group at the 5 position . The average mass of the molecule is 279.957 Da .Scientific Research Applications
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Synthesis of Pharmaceuticals, Agrochemicals, and Fragrances
- A compound similar to 1,3-Dibromo-5-ethoxybenzene, known as 5-Bromo-1,3-dichloro-2-ethoxybenzene, is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
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Catalyst in Organic Reactions
- 5-Bromo-1,3-dichloro-2-ethoxybenzene is also used as a catalyst in organic reactions.
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Disinfectant
- 5-Bromo-1,3-dichloro-2-ethoxybenzene has applications as a disinfectant.
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Electrophilic Aromatic Substitution
- This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- The specific method involves two steps: First, the electrons in the pi bond attack the electrophile, forming an arenium ion. Then, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
- The outcome of this reaction is a substituted benzene ring .
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Material in Chemical Synthesis
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Mediation in Organic Reactions
- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), another similar compound, has been used as a mediator in organic reactions .
- The results or outcomes obtained would depend on the specific reaction. In general, the use of a mediator can help to increase the rate of the reaction and improve the yield of the desired product .
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Electrophilic Aromatic Substitution
- This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- The specific method involves two steps: First, the electrons in the pi bond attack the electrophile, forming an arenium ion. Then, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
- The outcome of this reaction is a substituted benzene ring .
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Material in Chemical Synthesis
-
Mediation in Organic Reactions
- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), another similar compound, has been used as a mediator in organic reactions .
- The results or outcomes obtained would depend on the specific reaction. In general, the use of a mediator can help to increase the rate of the reaction and improve the yield of the desired product .
Future Directions
properties
IUPAC Name |
1,3-dibromo-5-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706041 | |
Record name | 1,3-Dibromo-5-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-ethoxybenzene | |
CAS RN |
136265-19-5 | |
Record name | 1,3-Dibromo-5-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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